N-(4-(3-((4-carbamoylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Description
N-(4-(3-((4-carbamoylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, also known as CT-F2, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(4-(3-((4-carbamoylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide”, also known as “N-(4-{2-[(4-carbamoylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide”.
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Its structure allows it to interact with specific cellular pathways that are crucial for cancer cell survival and growth. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for developing new anticancer therapies .
Antimicrobial Activity
The thiazole and furan rings in the compound’s structure contribute to its antimicrobial properties. It has been tested against various bacterial and fungal strains, showing significant inhibitory effects. This makes it a valuable compound in the development of new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance .
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes that are involved in disease processes. For example, it has shown inhibitory activity against enzymes like tyrosine kinases, which are involved in cancer and other proliferative diseases. This property is crucial for designing targeted therapies that can selectively inhibit disease-related enzymes without affecting normal cellular functions .
Anti-inflammatory Properties
Research has demonstrated that this compound possesses anti-inflammatory properties. It can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
The compound has been explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It can protect neurons from oxidative stress and apoptosis, which are key factors in the progression of these diseases. This suggests its potential use in developing treatments that can slow down or prevent neurodegeneration .
Antioxidant Activity
The compound’s structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage caused by oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and cancer .
Antiviral Research
Preliminary studies have shown that this compound can inhibit the replication of certain viruses. Its antiviral activity is attributed to its ability to interfere with viral enzymes and proteins necessary for viral replication. This makes it a potential candidate for developing new antiviral drugs, especially for viruses that currently have limited treatment options .
Drug Delivery Systems
The compound’s unique chemical structure makes it suitable for use in drug delivery systems. It can be used to design prodrugs or drug conjugates that improve the solubility, stability, and bioavailability of therapeutic agents. This application is particularly important in enhancing the efficacy and safety of drugs .
These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject for further study and development.
properties
IUPAC Name |
N-[4-[3-(4-carbamoylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c19-16(24)11-3-5-12(6-4-11)20-15(23)8-7-13-10-27-18(21-13)22-17(25)14-2-1-9-26-14/h1-6,9-10H,7-8H2,(H2,19,24)(H,20,23)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEVUQYYIOUHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((4-carbamoylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide |
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